![molecular formula C17H19NO2S B2471624 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide CAS No. 1448058-61-4](/img/structure/B2471624.png)
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide
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Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide, also known as MTMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTMN is a naphthamide derivative that has been synthesized using a novel method.
Scientific Research Applications
Solid State NMR and X-Ray Crystallographic Investigation
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide and its derivatives have been studied for their solid-state disorder using techniques like solid-state NMR and X-ray crystallography. These methods revealed the presence of distinct molecular conformations and dynamic disorder in compounds like N-methyl-N-methoxy-5,6,7,8-tetrahydro-l-naphthamide (Facey, Connolly, Bensimon, & Durst, 1996).
Inhibition of 5-Lipoxygenase
Derivatives of this compound have shown potential as selective and potent inhibitors of 5-lipoxygenase, a key enzyme in the production of leukotrienes. This property makes these compounds candidates for treatment in inflammatory conditions (Crawley et al., 1992).
Histochemical Techniques for Tissue Oxidase
Complex naphthols and cyclic methylene compounds, including derivatives of this compound, have been used as new reagents for histochemical demonstration of tissue oxidase. These compounds offer potential applications in electron microscopy due to their ability to complex with various metals (Burstone, 1959).
Methylation of 2-Naphthol
Research has been conducted on the catalytic methylation of 2-naphthol using derivatives of this compound. This process is important in the production of drugs like naproxen, highlighting the significance of these compounds in pharmaceutical synthesis (Yadav & Salunke, 2013).
Fluorescence Spectral Studies
Compounds related to this compound have been studied for their interaction with Bovine Serum Albumin (BSA) using fluorescence spectral analysis. This research is critical in understanding the binding behavior of such compounds in biological systems (Ghosh, Rathi, & Arora, 2016).
properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-17(9-10-21-12-17)11-18-16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICFPDXMOOVYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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